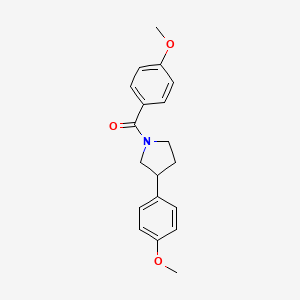
3-methyl-4-oxo-4H-chromene-2-carboxylic acid
Descripción general
Descripción
“3-methyl-4-oxo-4H-chromene-2-carboxylic acid” is a chemical compound with the CAS Number: 104094-15-7 . It has a molecular weight of 204.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a melting point range of 232-237 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Chromane derivatives, closely related to 3-methyl-4-oxo-4H-chromene-2-carboxylic acid, have been synthesized and analyzed for their structural and conformational properties, providing insights into their chemical behavior and potential applications (Ciolkowski et al., 2009).
- The compound has also been a key intermediate in the synthesis of other complex molecules, indicating its versatility in chemical synthesis (Li et al., 2013).
Methodological Developments in Synthesis
- Research has focused on developing rapid and efficient synthetic methods for 4-oxo-4H-chromene-3-carboxylic acid, a compound structurally similar to this compound, highlighting the ongoing efforts to improve synthetic routes for such compounds (Zhu et al., 2014).
Electronic and Structural Analysis
- Studies have been conducted on chromene derivatives to understand their electronic and structural aspects, including their non-linear optical properties, which could have implications for their use in materials science and electronics (Arif et al., 2022).
Biological Characterization and Potential Applications
- Some derivatives of 4-oxo-4H-chromene have been used in studying G protein-coupled receptors, suggesting potential applications in pharmacological research (Thimm et al., 2013).
- The compound has been involved in the synthesis of photoactive cellulose derivatives, indicating its potential applications in the development of smart materials (Wondraczek et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that chromones, the class of compounds to which it belongs, often interact with their targets by binding to active sites, thereby modulating the target’s function .
Biochemical Pathways
Chromones are known to be involved in a variety of biological activities, including antifungal activity
Result of Action
Related compounds have shown moderate inhibition against certain cell lines , suggesting potential cytotoxic effects. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Propiedades
IUPAC Name |
3-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQIPYSOPIFMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)

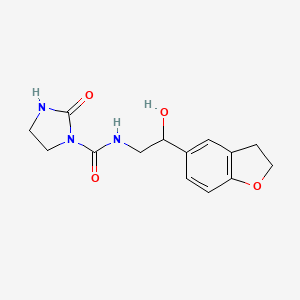
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
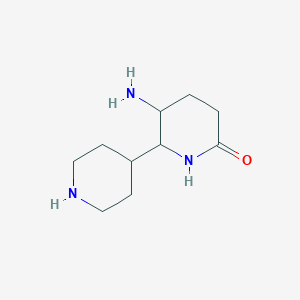
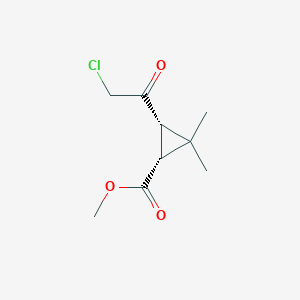
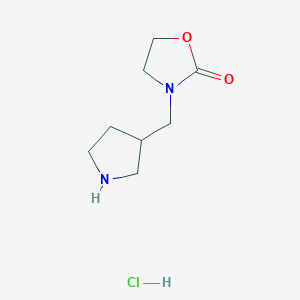
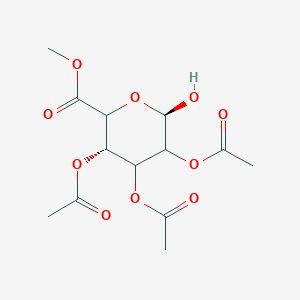
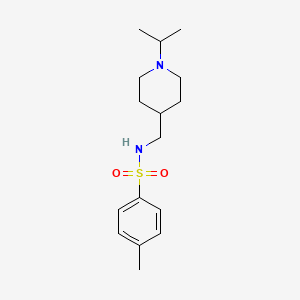

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)
![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)
